Pentyl (2Z,4E)-2,4-decadienoate

Kairomone specificity Lepidoptera attraction Geometric isomer bioactivity

Pentyl (2Z,4E)-2,4-decadienoate (CAS 97259-86-4) is a C15 fatty acid ester with the IUPAC name pentyl (2Z,4E)-deca-2,4-dienoate. It belongs to the 2,4-decadienoate ester family, which are critical determinants of the characteristic Bartlett pear aroma in flavor applications and function as host-plant kairomones for lepidopteran pests.

Molecular Formula C15H26O2
Molecular Weight 238.37 g/mol
CAS No. 97259-86-4
Cat. No. B12651496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentyl (2Z,4E)-2,4-decadienoate
CAS97259-86-4
Molecular FormulaC15H26O2
Molecular Weight238.37 g/mol
Structural Identifiers
SMILESCCCCCC=CC=CC(=O)OCCCCC
InChIInChI=1S/C15H26O2/c1-3-5-7-8-9-10-11-13-15(16)17-14-12-6-4-2/h9-11,13H,3-8,12,14H2,1-2H3/b10-9+,13-11-
InChIKeyPUBVIIJIBSEFGQ-LTCRFSFDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentyl (2Z,4E)-2,4-decadienoate CAS 97259-86-4: A Physicochemical and Functional Overview for Procurement


Pentyl (2Z,4E)-2,4-decadienoate (CAS 97259-86-4) is a C15 fatty acid ester with the IUPAC name pentyl (2Z,4E)-deca-2,4-dienoate . It belongs to the 2,4-decadienoate ester family, which are critical determinants of the characteristic Bartlett pear aroma in flavor applications and function as host-plant kairomones for lepidopteran pests [1]. Synthesized via esterification of (2Z,4E)-2,4-decadienoic acid with pentanol, the compound has a predicted boiling point of 317.2 °C at 760 mmHg and a density of 0.893 g/cm³ .

Why Generic Alkyl Decadienoate Substitution Fails: Evidence for Pentyl (2Z,4E)-2,4-decadienoate Selection


Interchanging alkyl 2,4-decadienoate esters without considering stereochemistry and chain length can lead to significant functional discrepancies. The (2E,4Z) geometric isomer is known as a potent kairomone for codling moth, with ethyl ester being the most attractive among tested analogues, exceeding propyl, methyl, butyl, and hexyl variants [1]. The (2Z,4E) configuration, as in this pentyl ester, is specifically cited in patents as a distinct attractant or synergist for stink bugs (Pentatomidae), demonstrating stereochemical selectivity [2]. Furthermore, the C5 alcohol chain imparts a higher boiling point (317.2 °C) compared to ethyl (264 °C), propyl (283 °C), and butyl (300 °C) homologs, affecting volatility and substantivity in flavor and fragrance applications [3]. These differential properties are critical for applications requiring specific olfactory profiles or thermal stability.

Quantitative Differentiation Guide: Pentyl (2Z,4E)-2,4-decadienoate vs. Alkyl Homologs


Stereochemical Configuration (2Z,4E) vs. (2E,4Z): Differential Biological Activity in Insect Kairomone Applications

The (2Z,4E) geometric configuration of this pentyl ester directly contrasts with the naturally abundant (2E,4Z) pear ester. In field bioassays, the (2E,4Z) ethyl ester was the only geometric isomer among a series of decadienoate esters that elicited significant codling moth (Cydia pomonella) attraction; no significant response was recorded for other isomers or chain-length analogues [1]. Conversely, patents specifically indicate that esters of (2Z,4E)-decadienoic acid, including the pentyl variant, function as synergist/attractants for a different insect family (Pentatomidae, stink bugs), demonstrating a distinct, stereochemically-driven ecological role [2].

Kairomone specificity Lepidoptera attraction Geometric isomer bioactivity

Chain-Length Dependent Volatility: Boiling Point Trend Across C2–C5 Alkyl 2,4-Decadienoates

Increasing the alcohol chain length from ethyl to pentyl systematically elevates the boiling point, which is a key determinant of vapor pressure and sensory substantivity. The pentyl ester exhibits a boiling point of 317.2 °C, which is significantly higher than its shorter-chain analogues . This reduced volatility can be advantageous in applications requiring heat stability or prolonged aroma release.

Volatility control Flavor substantivity Thermal stability

Odor Threshold and Sensory Profile: Differentiating from Shorter-Chain Esters

While the ethyl (E,Z)-2,4-decadienoate possesses a well-documented aroma detection threshold of 100 ppb and a characteristic 'ripe pear, creamy, slightly fatty' profile at 1% dilution , the specific odor threshold for the pentyl (2Z,4E) ester remains unpublished. Class-level inference suggests that longer-chain esters generally exhibit higher odor thresholds (lower potency) due to reduced vapor pressure [1]. This reduced volatility can translate to a less aggressive top note and a more tenacious, background pear character, which is critically different from the ethyl ester's dominant, high-impact profile.

Odor threshold Sensory science Pear flavor fidelity

Regulatory and Formulary Presence: Pentyl Ester Exclusion from Standard Flavor Formula Libraries

A review of published pear flavor demonstration formulas reveals the inclusion of ethyl (E,Z)- and (E,E)-decadienoates, propyl (E,E)-decadienoate, and butyl (E,Z)-decadienoate at specific concentrations, but not the pentyl ester [1]. For example, a formula from The Good Scents Company lists ethyl (E,E)-2,4-decadienoate at 9.20%, propyl (E,E)-2,4-decadienoate at 7.40%, and butyl (E,Z)-2,4-decadienoate at 6.00% [1]. The absence of the pentyl homologue indicates it has not been established as a standard commodity raw material for classic pear reconstitution.

Flavor formula FEMA GRAS Usage level guidance

Validated Application Scenarios for Pentyl (2Z,4E)-2,4-decadienoate Based on Evidence


Stink Bug (Pentatomidae) Attractant and Monitoring Formulations

Procurement for agrochemical semiochemical research is justified by patent filings identifying (2Z,4E)-decadienoic acid esters, including the pentyl variant, as active components in stink bug attractant compositions [1]. Unlike the codling moth-active (2E,4Z) pear ester, the (2Z,4E) isomer targets a distinct pest family, making it a specialized tool for integrated pest management (IPM) programs focused on Hemiptera rather than Lepidoptera.

High-Temperature Flavor and Fragrance Formulations Requiring Substantivity

With a predicted boiling point of 317.2 °C—significantly higher than the ethyl (264 °C) and propyl (283 °C) analogues—the pentyl ester is uniquely suited for baked goods, retorted products, or incense applications where thermal stability is paramount . Formulators seeking a pear note that survives processing can leverage this reduced volatility.

Research into Stereochemical Structure-Activity Relationships (SAR) of Kairomones

The (2Z,4E) configuration is underrepresented in the scientific literature compared to the (2E,4Z) isomer. The well-documented differential activity of geometric isomers in insects [2] and the compound's explicit mention in patent claims as a pentatomid attractant make it a high-value research chemical for developing species-specific pest traps or elucidating odorant receptor selectivity.

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